molecular formula C33H45ClN4O6 B1232788 Clofezone dihydrate CAS No. 60104-29-2

Clofezone dihydrate

Cat. No.: B1232788
CAS No.: 60104-29-2
M. Wt: 629.2 g/mol
InChI Key: FNOZOEQGHOYGSF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of clofexamide involves the reaction of 4-chlorophenoxyacetic acid with diethylamine to form 2-(4-chlorophenoxy)-N-(2-(diethylamino)ethyl)acetamide. Phenylbutazone is synthesized by the condensation of butylmalonic acid with phenylhydrazine, followed by cyclization and oxidation to form 4-butyl-1,2-diphenyl-3,5-pyrazolidinedione .

Industrial Production Methods: Industrial production of clofexamide and phenylbutazone involves large-scale chemical synthesis using the aforementioned reactions. The final product, clofezone dihydrate, is obtained by combining equimolar amounts of clofexamide and phenylbutazone, followed by crystallization in the presence of water to form the dihydrate .

Chemical Reactions Analysis

Types of Reactions: Clofezone dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Clofezone dihydrate has several scientific research applications:

    Chemistry: Used as a model compound to study the reactivity of pyrazolidinediones and acetamides.

    Biology: Investigated for its effects on cellular inflammation and pain pathways.

    Medicine: Studied for its potential in treating rheumatic diseases and other inflammatory conditions.

    Industry: Used in the formulation of pharmaceutical products for pain relief.

Mechanism of Action

Clofezone dihydrate exerts its effects through the combined action of clofexamide and phenylbutazone. Phenylbutazone inhibits the enzyme cyclooxygenase, reducing the synthesis of prostaglandins, which are mediators of inflammation and pain. Clofexamide acts as a muscle relaxant and enhances the analgesic effects of phenylbutazone . The molecular targets include cyclooxygenase enzymes and various receptors involved in pain and inflammation pathways .

Comparison with Similar Compounds

Uniqueness of Clofezone Dihydrate: this compound is unique due to its combination of clofexamide and phenylbutazone, providing both muscle relaxant and anti-inflammatory effects. This dual action makes it particularly effective in treating rheumatic diseases and other conditions involving both pain and muscle tension.

Properties

IUPAC Name

4-butyl-1,2-diphenylpyrazolidine-3,5-dione;2-(4-chlorophenoxy)-N-[2-(diethylamino)ethyl]acetamide;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2.C14H21ClN2O2.2H2O/c1-2-3-14-17-18(22)20(15-10-6-4-7-11-15)21(19(17)23)16-12-8-5-9-13-16;1-3-17(4-2)10-9-16-14(18)11-19-13-7-5-12(15)6-8-13;;/h4-13,17H,2-3,14H2,1H3;5-8H,3-4,9-11H2,1-2H3,(H,16,18);2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNOZOEQGHOYGSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1C(=O)N(N(C1=O)C2=CC=CC=C2)C3=CC=CC=C3.CCN(CC)CCNC(=O)COC1=CC=C(C=C1)Cl.O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C33H45ClN4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50208852
Record name Clofezone hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

629.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

60104-29-2
Record name Clofezone [INN:DCF:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060104292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Clofezone hydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50208852
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CLOFEZONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TPT3MH65LD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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